molecular formula C24H26N6O3S2 B14970364 N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine

N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B14970364
M. Wt: 510.6 g/mol
InChI Key: WJUHVZXVDNIWJT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a methoxyphenyl group, a methyl group, and a piperazine ring linked to a benzothiazole moiety. The presence of these diverse functional groups makes it an interesting subject for chemical and biological research.

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the methoxyphenyl and methyl groups onto the pyrimidine ring.

    Piperazine Ring Formation: This involves the reaction of suitable amines with dihaloalkanes.

    Attachment of the Benzothiazole Moiety: This step may involve sulfonylation reactions to link the benzothiazole to the piperazine ring.

Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation or nitration reactions can introduce new functional groups onto the aromatic rings.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine include:

    This compound analogs: These compounds have slight modifications in their structure, such as different substituents on the aromatic rings.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.

    Benzothiazole Derivatives: Compounds with the benzothiazole moiety but different linking groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N6O3S2

Molecular Weight

510.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C24H26N6O3S2/c1-16-14-23(27-18-4-6-19(33-3)7-5-18)28-24(25-16)29-10-12-30(13-11-29)35(31,32)20-8-9-21-22(15-20)34-17(2)26-21/h4-9,14-15H,10-13H2,1-3H3,(H,25,27,28)

InChI Key

WJUHVZXVDNIWJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)NC5=CC=C(C=C5)OC

Origin of Product

United States

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